N1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-N2-(o-tolyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-methylphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-14-7-5-6-10-16(14)23-19(26)18(25)21-11-12-27-20-22-13-17(24-20)15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,21,25)(H,22,24)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRDEXRTYYEVBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-N2-(o-tolyl)oxalamide typically involves multiple steps. One common approach begins with the preparation of the imidazole derivative, which is then linked to a thioether and subsequently reacted with an oxalamide precursor. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, employing continuous flow reactors, and ensuring the scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
N1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-N2-(o-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that N1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-N2-(o-tolyl)oxalamide may exhibit antimicrobial properties. Studies have shown that compounds containing imidazole structures can inhibit certain pathogens, suggesting that this compound may also possess similar effects. Preliminary investigations have highlighted its potential effectiveness against various bacterial strains, warranting further exploration into its mechanisms of action and efficacy.
Anticancer Activity
The compound's structural features suggest potential anticancer properties. The imidazole moiety has been linked to the inhibition of specific cancer cell lines. Research is ongoing to elucidate the specific pathways through which this compound exerts its effects on cancer cells, including possible interactions with cellular receptors or enzymes involved in tumor growth.
Synthesis and Optimization
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. Optimization of synthetic routes focuses on maximizing yield and purity while minimizing by-products. Various methods have been proposed for synthesizing this compound, including:
- Formation of the Imidazole Ring : Utilizing appropriate reagents to construct the 4-phenyl-1H-imidazole moiety.
- Thioether Linkage Creation : Introducing the thioether functionality through nucleophilic substitution reactions.
- Oxalamide Formation : Coupling the thioether-containing intermediate with o-toluidine derivatives to form the final oxalamide structure.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Initial studies suggest that this compound may bind to specific enzymes or receptors, modulating their activity and influencing various biological pathways.
Mechanism of Action
The mechanism of action of N1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-N2-(o-tolyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites in enzymes, potentially inhibiting their activity. The thioether linkage and oxalamide moiety may also contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
Oxalamides are a versatile class of compounds with diverse applications, ranging from flavoring agents to therapeutic candidates. Below is a detailed comparison of the target compound with its structural analogs, focusing on substituent effects, synthesis, and physicochemical/biological properties.
Substituent Variations and Molecular Properties
Key Observations :
- Electron Effects : Fluorine substituents (e.g., in ) increase polarity and metabolic stability compared to the target compound’s methyl group.
- Lipophilicity : The o-tolyl group in the target compound enhances lipophilicity (logP ~3.5 estimated) versus methoxy-substituted analogs (logP ~2.8 for Compound 17 ).
- Bioactivity : Imidazole-thioethyl moieties (target compound and ) may target enzymes with sulfur-binding pockets, whereas BNM-III-170’s dihydroindenyl group suggests kinase inhibition .
Physicochemical and Spectroscopic Data
Analysis :
Implications :
- Fluorinated analogs (e.g., ) prioritize metabolic stability for therapeutic use.
Biological Activity
N1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-N2-(o-tolyl)oxalamide, a synthetic compound characterized by its oxalamide functional group, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 380.5 g/mol. The compound features an oxalamide linkage and a phenyl-substituted imidazole ring, which are significant for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O2S |
| Molecular Weight | 380.5 g/mol |
| CAS Number | 897457-02-2 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that utilize readily available starting materials. The process can be optimized for yield and purity, making it feasible for further pharmacological studies.
Anticancer Properties
Research indicates that compounds containing imidazole structures often exhibit significant anticancer activity. For instance, related compounds have demonstrated potent antiproliferative effects against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer).
In a study evaluating the activity of similar imidazole derivatives, one compound showed an IC50 value of 18.53 µM against HeLa cells, indicating promising anticancer potential . The mechanism of action appears to involve the induction of apoptosis through modulation of apoptotic proteins such as Bax and Bcl-2, as well as activation of caspase pathways .
Antimicrobial Activity
The imidazole moiety is also recognized for its antimicrobial properties. In comparative studies, various imidazole derivatives have been tested against common pathogens such as Staphylococcus aureus and Escherichia coli. These investigations suggest that modifications to the imidazole structure can enhance antimicrobial efficacy .
Case Study 1: Antiproliferative Activity
A recent study evaluated the antiproliferative effects of this compound alongside other imidazole derivatives. The results indicated that this compound exhibited a selectivity index significantly higher than traditional chemotherapeutics like 5-Fluorouracil (5-FU), suggesting its potential as a novel therapeutic agent .
Case Study 2: Mechanistic Studies
Further mechanistic studies revealed that treatment with this compound resulted in increased expression levels of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2). This shift in protein expression was correlated with enhanced apoptosis rates in treated cancer cells .
Q & A
Basic Research Question
- LC-MS : Validates molecular weight (e.g., APCI+ mode detects [M+H] ions) and monitors purity (HPLC retention time analysis) .
- H/C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm for imidazole and o-tolyl groups) and carbonyl signals (δ 160–170 ppm for oxalamide) .
- IR Spectroscopy : Confirms functional groups (e.g., N-H stretches at ~3180 cm, C=O at ~1700 cm) .
Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex regions, such as the thioethyl chain .
How does stereochemistry influence the biological activity of this compound?
Advanced Research Question
The thioethyl linker and imidazole substituents may introduce stereoisomerism. For example:
- Stereoisomer separation : Chiral HPLC or recrystallization can isolate enantiomers, as demonstrated in related oxalamide HIV inhibitors where stereochemistry impacted binding to CD4 receptors .
- Activity correlation : Test isomers in bioassays (e.g., viral entry inhibition) to identify active conformers. Molecular docking studies (e.g., AutoDock Vina) can predict binding poses to targets like HIV gp120 .
Data Contradiction : If conflicting bioactivity data arise, verify stereochemical purity via polarimetry or X-ray crystallography .
How can researchers resolve contradictions in reported biological activities across studies?
Advanced Research Question
Discrepancies may stem from assay conditions or structural variations:
- Assay standardization : Use validated cell lines (e.g., TZM-bl for HIV entry assays) and control compounds (e.g., BNM-III-170 for CD4-binding inhibitors) to normalize results .
- Structural analogs : Compare activity of derivatives (e.g., replacing o-tolyl with 4-chlorophenyl) to isolate pharmacophore contributions .
- Meta-analysis : Apply statistical tools (e.g., IC meta-regression) to account for variables like solvent/DMSO concentration in dose-response curves .
What strategies can elucidate the mechanism of action for this compound?
Advanced Research Question
- Target identification : Perform pull-down assays with biotinylated analogs or use CRISPR-Cas9 screens to identify gene knockouts conferring resistance .
- Kinetic studies : Surface plasmon resonance (SPR) measures binding kinetics to putative targets (e.g., viral envelope proteins) .
- Mutagenesis : Engineer point mutations in target proteins (e.g., HIV gp120) to map binding sites .
Example : For antiviral activity, test inhibition of viral fusion vs. replication using time-of-addition assays .
How can computational methods guide the optimization of this compound's pharmacokinetic properties?
Advanced Research Question
- ADME prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability. Substituents like o-tolyl may enhance lipophilicity but reduce aqueous solubility .
- Metabolic hotspots : Identify labile sites (e.g., thioether oxidation) via cytochrome P450 docking simulations. Introduce fluorination or methyl groups to block metabolism .
Case Study : Analogous compounds with 4-methoxyphenethyl groups showed improved plasma stability due to reduced CYP3A4-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
